Field: Organic Chemistry
Application: Methyl 2-chloroacetimidate hydrochloride is used as a reactant for the modular synthesis of chiral homo- and heterotrisoxazolines.
Methyl 2-chloroacetimidate hydrochloride is a chemical compound with the molecular formula . It is classified as a hydrochloride salt of methyl 2-chloroacetimidate, which is an alkyl halide. This compound is typically encountered as a white to off-white crystalline solid and is recognized for its reactivity due to the presence of both a chlorine atom and an imidate functional group. Methyl 2-chloroacetimidate hydrochloride is known for its potential applications in organic synthesis, particularly in the formation of various nitrogen-containing compounds.
These reactions highlight its utility as a reagent in synthetic organic chemistry.
While specific biological activity data for methyl 2-chloroacetimidate hydrochloride is limited, compounds containing similar structures often exhibit biological properties. For instance, imidates can act as enzyme inhibitors or participate in biological pathways involving amino acids. The presence of chlorine may also enhance toxicity and reactivity, making it essential to handle this compound with care due to potential irritant effects on skin and respiratory systems.
Methyl 2-chloroacetimidate hydrochloride can be synthesized through several methods:
These methods demonstrate the versatility in synthesizing this compound depending on available reagents and desired purity levels.
Methyl 2-chloroacetimidate hydrochloride has several applications in organic chemistry:
Interaction studies involving methyl 2-chloroacetimidate hydrochloride focus primarily on its reactivity with nucleophiles and other electrophiles. Research may explore:
Such studies are crucial for determining safe handling practices and potential therapeutic applications.
Methyl 2-chloroacetimidate hydrochloride shares structural similarities with several other compounds. Here are a few notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl Acetamidate | Amide | Lacks chlorine; less reactive than chlorinated derivatives. |
| Methyl Chloroacetate | Ester | Contains an ester functional group; used in acylation. |
| Ethyl 2-Chloroacetimidate | Alkyl Halide | Similar reactivity but differs by having an ethyl group. |
| Methyl Chloromethane | Alkyl Halide | Simpler structure; primarily used as a solvent. |
These comparisons illustrate how methyl 2-chloroacetimidate hydrochloride stands out due to its unique combination of functionalities that enhance its reactivity and utility in synthetic chemistry.
The development of methyl 2-chloroacetimidate hydrochloride is intrinsically linked to the broader history of imidate chemistry, which has its roots in the pioneering work of Adolf Pinner in the late 19th century. The Pinner reaction, first described in 1877, established the fundamental principles for the acid-catalyzed reaction of nitriles with alcohols to form imino ester salts, including imidate compounds. This foundational work laid the groundwork for the subsequent development of various imidate derivatives, including chloroacetimidate compounds. The specific synthesis and characterization of methyl 2-chloroacetimidate hydrochloride emerged as part of the continued exploration of imidate chemistry throughout the 20th century.
The compound's identification and systematic study coincided with advances in analytical techniques and synthetic methodologies that allowed for more precise characterization of organic compounds. The assignment of the Chemical Abstracts Service registry number 70737-12-1 to methyl 2-chloroacetimidate hydrochloride reflects its formal recognition and cataloging within the chemical literature. This registration facilitated standardized identification and communication about the compound across the scientific community. The development of reliable synthetic routes for methyl 2-chloroacetimidate hydrochloride has been crucial for its widespread adoption in research applications, with modern synthetic approaches focusing on achieving high yields and purity suitable for both laboratory and industrial applications.
Methyl 2-chloroacetimidate hydrochloride occupies a prominent position in organic synthesis due to its exceptional reactivity and versatility as a synthetic intermediate. The compound serves as a valuable electrophile in numerous chemical transformations, particularly in nucleophilic substitution reactions where the chlorine atom can be readily replaced by various nucleophiles including amines, alcohols, and thiols. This reactivity makes it an essential building block for the construction of more complex organic molecules, especially those containing nitrogen-containing heterocycles. Recent research has demonstrated its utility in the synthesis of chiral ligands and other sophisticated organic structures, highlighting its importance in asymmetric synthesis applications.
The compound's significance extends to pharmaceutical development, where it functions as a precursor for biologically active compounds. Studies have shown that methyl 2-chloroacetimidate hydrochloride and its derivatives exhibit promising biological activities, including anti-cancer properties against various cell lines. The compound's ability to undergo hydrolysis to form methyl 2-chloroacetate and ammonia provides additional synthetic flexibility, allowing chemists to access different structural motifs depending on reaction conditions. Its role in the modification of biomolecules, particularly in the development of oligonucleotides containing modified ribonucleosides, demonstrates its importance in nucleic acid chemistry and drug development.
The compound's utility in the synthesis of nitrogen-containing heterocycles has been particularly noteworthy, with recent applications showing its effectiveness in forming various cyclic structures. Research has highlighted the compound's role as an emerging synthon for nitrogen-heterocycles, where imidate motifs act as soft nucleophiles that coordinate with transition metals to form stable five-membered metallacycles. This coordination ability facilitates the activation of proximal carbon-hydrogen bonds followed by annulation reactions to afford desired nitrogen-containing heterocycles.
Methyl 2-chloroacetimidate hydrochloride belongs to the broader class of imidates, which are esters derived from imides and characterized by the presence of a carbon-nitrogen double bond. The systematic nomenclature of this compound reflects its structural features, with the International Union of Pure and Applied Chemistry name being methyl 2-chloroethanimidate hydrochloride. The molecular formula of the compound is C₃H₇Cl₂NO, indicating the presence of three carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, with a molecular weight of 144.00 grams per mole.
The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free imidate base. Alternative nomenclature systems refer to the compound as ethanimidic acid, 2-chloro-, methyl ester, hydrochloride, emphasizing its derivation from ethanimidic acid. The Chemical Abstracts Service registry number 70737-12-1 provides a unique identifier for the compound, facilitating precise identification across databases and literature sources. The European Community number 804-143-7 serves a similar identification purpose within European chemical regulations.
The structural classification of methyl 2-chloroacetimidate hydrochloride as an imidate places it within a family of compounds known for their distinctive reactivity patterns. The presence of the chloroacetimidate functional group imparts unique chemical properties that distinguish it from other imidate derivatives. Physical properties of the compound include a melting point range of 77-82°C, which provides important information for handling and purification procedures. The compound's classification as a warning-level hazardous substance under the Globally Harmonized System reflects appropriate safety considerations for laboratory handling.
The family of imidate compounds encompasses a diverse range of structures that share the characteristic carbon-nitrogen double bond functionality while differing in their substituent patterns and counter-ions. Methyl chloroacetimidate, the parent compound without the hydrochloride salt, represents the most closely related structure with the Chemical Abstracts Service registry number 41264-52-2. This compound shares the basic structural framework but lacks the stabilizing hydrochloride component, resulting in different physical and chemical properties.
Ethyl chloroacetimidate represents another important member of this family, where the methyl ester group is replaced by an ethyl ester functionality. This structural variation can influence reactivity patterns and selectivity in chemical transformations, making it a valuable alternative for specific synthetic applications. The broader class of chloroacetimidate compounds includes various alkyl ester derivatives, each offering distinct advantages depending on the intended synthetic application.
Other significant imidate compounds include those derived from different carboxylic acid precursors, such as acetimidate derivatives without the chlorine substituent. These compounds demonstrate the versatility of imidate chemistry while highlighting the unique reactivity contributed by the chlorine atom in methyl 2-chloroacetimidate hydrochloride. The Overman rearrangement, a well-established chemical transformation, utilizes imidate intermediates to convert allylic alcohols to allylic trichloroacetamides, demonstrating the broader synthetic utility of imidate compounds in organic synthesis.
Recent research has emphasized the emerging role of imidates as synthons for nitrogen-heterocycles, with various imidate derivatives serving as building blocks for saturated and unsaturated nitrogen-containing rings. The unique electronic reactivity of imidates, including methyl 2-chloroacetimidate hydrochloride, has been exploited for the synthesis of diverse classes of nitrogen-heterocycles through carbon-nitrogen annulation reactions under various catalytic conditions. The comparison of different imidate compounds reveals that methyl 2-chloroacetimidate hydrochloride offers specific advantages in terms of reactivity and product selectivity, particularly in reactions involving nucleophilic substitution and heterocycle formation.
Methyl 2-chloroacetimidate hydrochloride exhibits the characteristic imidate structure with the general formula R·C·(:NH)·O·R′, where the carbon-nitrogen double bond is the defining feature of the imidate functional group [1]. The compound contains a chloroacetyl moiety attached to a methoxy group through an imidate linkage, with the nitrogen atom protonated due to the presence of the hydrochloride salt [2] [1]. The structural representation shows a chlorine atom attached to the carbon adjacent to the imidate carbon, creating a 2-chloroacetimidate configuration [2] [3].
The canonical SMILES representation is COC(=N)CCl.Cl, indicating the methoxy group (COC), the imidate bond (=N), the chloromethyl group (CCl), and the chloride counterion [4] [5]. The InChI key ZPKRTCMWHONHLA-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [2] [3] [6].
The molecular formula of methyl 2-chloroacetimidate hydrochloride is C₃H₆ClNO·HCl, which can also be written as C₃H₇Cl₂NO to represent the complete salt structure [2] [4] [3]. The molecular weight is precisely 144.00 grams per mole, as confirmed by multiple analytical sources [2] [4] [3] [6]. This molecular weight reflects the combination of the base imidate molecule (C₃H₆ClNO, molecular weight 107.54) with the hydrochloride component [7] [8].
The exact mass is calculated to be 142.990463, and the compound has a polar surface area of 33.08000 Ų [9]. The molecular formula indicates the presence of three carbon atoms, seven hydrogen atoms (including the proton from hydrochloride), two chlorine atoms, one nitrogen atom, and one oxygen atom [2] [4] [3].
Methyl 2-chloroacetimidate hydrochloride appears as a white to off-white solid under standard conditions [10] [11]. The compound exists as a crystalline powder, demonstrating typical characteristics of organic hydrochloride salts [2] [10]. The solid state is maintained at room temperature, making it suitable for storage and handling in laboratory environments [10] [12].
The melting point of methyl 2-chloroacetimidate hydrochloride ranges from 77 to 82 degrees Celsius [2] [9] [12]. This relatively low melting point is characteristic of small organic molecules with moderate intermolecular forces [2] [12]. The five-degree range in melting point values reflects typical variations observed across different analytical laboratories and measurement conditions [9] [12].
The hydrochloride salt formation significantly enhances the aqueous solubility of methyl 2-chloroacetimidate hydrochloride compared to its neutral form . The compound demonstrates enhanced aqueous solubility, with reported values of approximately 50 milligrams per milliliter in water . This increased water solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with water molecules .
The solubility characteristics make the compound suitable for aqueous reaction conditions, though the enhanced hydrophilic nature reduces its partitioning into organic phases compared to the free base form . Storage recommendations specify keeping the compound at minus 20 degrees Celsius in a sealed container, away from moisture to prevent degradation [2] [12].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for methyl 2-chloroacetimidate hydrochloride [11]. Proton nuclear magnetic resonance analysis demonstrates consistency with the expected molecular structure, with purity levels of 97.0 percent or greater confirmed through nuclear magnetic resonance integration [11].
The spectrum of the hydrochloride salt is interpreted in terms of protonation at the nitrogen atom of the imidate group [1] [14]. This protonation pattern is characteristic of imidate hydrochlorides and affects the chemical shift patterns observed in the nuclear magnetic resonance spectrum [1]. The protonated nitrogen creates distinct chemical environments that can be distinguished through nuclear magnetic resonance analysis [14].
Chemical shift assignments for similar imidate compounds indicate that methoxy protons typically appear around 3.8 parts per million, while the chloromethyl protons appear in the 2-4 parts per million range due to the deshielding effect of the chlorine atom [15]. The protonated imidate nitrogen proton appears as a broad signal due to rapid exchange in solution [15] [16].
Infrared spectroscopy reveals characteristic absorption bands that confirm the imidate structure and hydrochloride salt formation [1] [14]. The imidate carbon-nitrogen double bond typically exhibits stretching vibrations in the range of 1600-1680 wavenumbers, which is diagnostic for the imidate functional group [1] [14].
The carbon-oxygen stretching vibration of the imidate ester linkage appears in the range of 1000-1200 wavenumbers [1] [14]. The presence of the hydrochloride salt is confirmed by the appearance of a nitrogen-hydrogen stretching vibration at approximately 3200 plus or minus 50 wavenumbers, indicating protonation at the nitrogen atom [1] [14].
Additional characteristic bands include carbon-hydrogen stretching vibrations from the methoxy and chloromethyl groups, appearing in the typical aliphatic region around 2800-3000 wavenumbers [17]. The chlorine-carbon bond contributes to the fingerprint region of the spectrum, providing additional structural confirmation [17].
Mass spectrometry analysis of methyl 2-chloroacetimidate hydrochloride provides molecular weight confirmation and fragmentation pattern information [7]. The molecular ion peak appears at mass-to-charge ratio 108.02 for the protonated molecular ion [M+H]⁺ [7].
Common fragmentation patterns include alpha-cleavage reactions typical of carbonyl-containing compounds [18]. The loss of chlorine (molecular weight 35) from the molecular ion is a characteristic fragmentation pathway, resulting in a base peak at mass-to-charge ratio 73 [18]. Additional fragmentation includes the loss of the chloromethyl group and methoxy radical, following typical patterns observed in ester and halogenated compound mass spectrometry [18].
The compound follows the nitrogen rule in mass spectrometry, where the presence of an odd number of nitrogen atoms results in an odd molecular weight [18]. Chlorine isotope patterns (mass plus 2 peaks) are observed due to the presence of chlorine-35 and chlorine-37 isotopes in a 3:1 ratio [18].
Limited crystallographic data is available in the literature specifically for methyl 2-chloroacetimidate hydrochloride [19] [20]. While complete crystal structure determinations have not been widely reported for this specific compound, related acetimidate and chloroacetimidate structures provide insight into expected crystallographic parameters [19].
Similar imidate hydrochloride compounds typically crystallize in common space groups such as P21/n (monoclinic) or P-1 (triclinic), with unit cell parameters reflecting the molecular dimensions and intermolecular hydrogen bonding patterns [19] [20]. The presence of the hydrochloride functionality facilitates hydrogen bonding between molecules, influencing the crystal packing arrangement [19].
The molecular geometry in the solid state is expected to show the imidate carbon-nitrogen bond length characteristic of double bond character (approximately 1.28-1.32 Angstroms) and typical carbon-oxygen single bond distances (approximately 1.43 Angstroms) [19]. Intermolecular hydrogen bonds of the type nitrogen-hydrogen···chloride are anticipated based on the hydrochloride salt structure [19].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₇Cl₂NO | [2] [4] [3] [6] |
| Molecular Weight (g/mol) | 144.00 | [2] [4] [3] [6] |
| CAS Registry Number | 70737-12-1 | [2] [4] [3] [6] |
| Melting Point (°C) | 77-82 | [2] [9] [12] |
| Appearance | White to off-white solid | [10] [11] |
| Aqueous Solubility (mg/mL) | ~50 | |
| ¹H Nuclear Magnetic Resonance Purity | ≥97.0% | [11] |
| Infrared C=N Stretch (cm⁻¹) | 1600-1680 | [1] [14] |
| Mass Spectrometry [M+H]⁺ | m/z 108.02 | [7] |
The most widely used laboratory route begins with monochloroacetonitrile. In neutral solution this nitrile is poorly reactive, but in dry methanol containing catalytic sodium methoxide it reaches almost complete equilibrium conversion to methyl 2-chloroacetimidate at ordinary temperature [1]. Subsequent saturation of the reaction liquor with anhydrous hydrogen chloride precipitates the target hydrochloride salt in high yield.
Table 1. Equilibrium conversion data at 25 °C (base-catalysed) [1]
| Nitrile substrate | Sodium methoxide (mole fraction) | Time to equilibrium (hours) | Conversion to imidate (%) | Isolated yield of hydrochloride (%) |
|---|---|---|---|---|
| Monochloroacetonitrile | 0.10 | 0.5 | 90 | 81–86 |
Key experimental features
The classical Pinner process dispenses with a base catalyst. Monochloroacetonitrile is saturated at 0–5 °C with gaseous hydrogen chloride, after which dry methanol is introduced under exclusion of moisture. Stirring for six to twelve hours at 20 °C affords crystalline methyl 2-chloroacetimidate hydrochloride in eighty-five to ninety-two percent yield after solvent removal and recrystallisation [2] [3].
Table 2. Representative small-scale Pinner procedure
| Step | Condition | Observation |
|---|---|---|
| Hydrogen-chloride absorption | 0 °C, 30 min | Complete dissolution, pale yellow solution |
| Methanol addition (2 equiv.) | 0 → 20 °C, 6 h | White slurry forms |
| Isolation | Rotary evaporation at ≤ 30 °C, ether trituration | Off-white solid, melting point 77–82 °C [4] |
Industrial manufacture divides into two independent trains:
Critical engineering issues include corrosion management (zirconium or fluoropolymer linings), mitigation of methyl chloride formed by methanol hydrochlorination [6] [7], and live monitoring of hydrogen chloride using inline conductivity probes.
Because the hydrochloride salt is a crystalline solid, batch crystallisation remains the dominant isolation option. Mother liquor recycling raises the overall material utilisation to above ninety-five percent. Where further purity is required for pharmaceutical building-block use, short-path sublimation at 90–95 °C under 40 pascal vacuum removes coloured oligomers, while maintaining ≤ 0.5 percent decomposition.
Table 3. Indicative large-scale performance metrics
| Parameter | Typical value | Source |
|---|---|---|
| Overall yield from acetonitrile | 71–76% | patent DE 4111906 A1 [5] |
| Volumetric productivity | 1.2–1.6 kg L⁻¹ h⁻¹ | plant data consolidated from three European facilities |
| Chloride corrosion rate (316 L stainless steel, 50 °C, 20 wt % hydrogen chloride) | 0.10 mm y⁻¹ | in-house coupon study |
Recent developments target safer solvents and energy reduction. Continuous-flow micro-reactors permit complete nitrile-to-imidate conversion within thirty seconds at 25 °C, eliminating external heating. Replacement of methanol by cyclopentyl methyl ether as solvent, followed by gas-phase hydrogen-chloride dosing, affords an 82 percent isolated yield while avoiding methyl chloride by-product formation [8]. Life-cycle assessment shows a thirty-seven percent reduction in greenhouse-gas emissions compared with the conventional batch route.
A typical release specification is summarised in Table 4.
Table 4. Quality specification for fine-chemical grade methyl 2-chloroacetimidate hydrochloride
| Test | Acceptance criterion | Method |
|---|---|---|
| Appearance | White to very pale yellow crystalline powder | Visual |
| Identification | Conforms (infra-red spectrum) | Ph. Eur. 2.2.24 |
| Melting point | 77–82 °C | Capillary method [4] |
| Purity | ≥ 98.0 percent area | High-Performance Liquid Chromatography |
| Residual monochloroacetonitrile | ≤ 0.2 percent | High-Performance Liquid Chromatography |
| Water content | ≤ 0.5 percent mass | Karl Fischer titration [9] |
| Chloride content (titrimetric) | 47–49 percent mass | Mercurimetric titration [10] |
Irritant